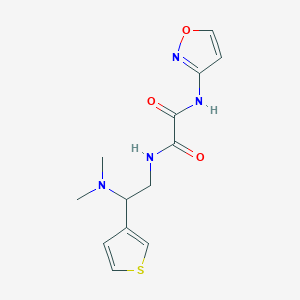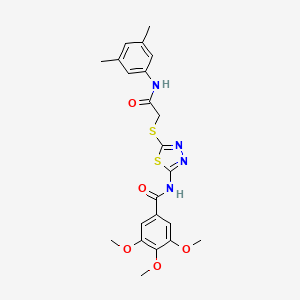![molecular formula C23H23N3O4S B2434938 3-(2-(4-((4,7-diméthylbenzo[d]thiazol-2-yl)oxy)pipéridin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one CAS No. 1286713-85-6](/img/structure/B2434938.png)
3-(2-(4-((4,7-diméthylbenzo[d]thiazol-2-yl)oxy)pipéridin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an organic compound featuring a complex structure formed by the fusion of benzo[d]oxazole, benzo[d]thiazole, and piperidine units. Its unique structural arrangement enables diverse reactivity and wide-ranging applications in scientific research.
Applications De Recherche Scientifique
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is utilized across:
Chemistry: : A precursor in synthesizing advanced organic molecules.
Biology: : Investigates enzyme interactions due to its structural mimicry of biologically relevant compounds.
Medicine: : Explores pharmaceutical potentials, especially in drug design targeting neurological pathways.
Industry: : Used in material science for developing new polymers and functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The core synthesis involves:
Formation of 4,7-dimethylbenzo[d]thiazole: : This is achieved by cyclization of suitable aromatic amines with thioamides.
Formation of the Piperidine Derivative: : Substituted piperidine compounds are prepared using nucleophilic substitution reactions involving halogenated precursors.
Linking the Fragments: : The intermediate compounds are connected using etherification and amidation reactions, requiring precise control over temperature and catalysts to ensure high yield.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but is optimized for large volumes:
Batch reactors are used for stepwise addition of reagents.
Continuous flow systems may be employed for efficient scaling.
Stringent purification methods like recrystallization and chromatography are essential.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly affecting the dimethylbenzo[d]thiazole unit, leading to various oxidized derivatives.
Reduction: : Reduction reactions target the oxoethyl linkage, potentially yielding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution can introduce various substituents, enhancing the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and electrophiles in acidic medium.
Major Products Formed
Oxidized Products: : Alcohols, ketones, and carboxylic acids.
Reduced Products: : Alcohol derivatives.
Substituted Products: : Varied aromatic derivatives, depending on substituents.
Mécanisme D'action
The compound operates primarily through:
Molecular Targets: : Targets specific enzyme active sites, disrupting normal substrate binding.
Pathways Involved: : Influences signaling pathways, particularly those involving neurotransmission, due to its structural affinity to biological molecules.
Comparaison Avec Des Composés Similaires
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out for its specific arrangement of benzo[d]oxazole and benzo[d]thiazole units linked through a piperidine ring, offering a distinct reactivity profile compared to similar compounds like:
3-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)methyl)piperidin-1-yl)benzo[d]oxazole: : Lacks the oxoethyl linkage, altering reactivity.
4-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]oxazole: : Simpler structure, less versatile in applications.
There you go, a comprehensive guide to this fascinating compound!
Propriétés
IUPAC Name |
3-[2-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-7-8-15(2)21-20(14)24-22(31-21)29-16-9-11-25(12-10-16)19(27)13-26-17-5-3-4-6-18(17)30-23(26)28/h3-8,16H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXOEOAJVCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)
![N-(2-METHYLPHENYL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2434861.png)

![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2434863.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2434864.png)
![3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2434867.png)

![2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2434870.png)




